2,4,2',4'-Tetrabromodiphenyl Ether-13C6
Description
Properties
Molecular Formula |
C₆¹³C₆H₆Br₄O |
|---|---|
Molecular Weight |
491.75 |
Synonyms |
2,4-Dibromo-1-(2,4-dibromophenoxy)benzene-13C6; 1,1’-oxybis[2,4-dibromobenzene-13C6; 2,2’,4,4’-Tetrabromodiphenyl Ether-13C6; 2,2’,4,4’-Tetrabromodiphenyl Oxide-13C6; BDE 47-13C6; NSC 21724-13C6; PBDE 47-13C6; |
Origin of Product |
United States |
Scientific Research Applications
Environmental Science
Flame Retardant Analysis
2,4,2',4'-Tetrabromodiphenyl Ether-13C6 is extensively studied for its role as a brominated flame retardant in consumer products. Its persistence in the environment and potential for bioaccumulation have made it a subject of numerous environmental assessments. For instance, studies have shown that this compound can leach from materials such as plastics and textiles into the environment, leading to widespread contamination in soil and water systems .
Analytical Techniques
Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to detect and quantify this compound in environmental samples. The sensitivity of these methods allows for the assessment of low concentrations of this compound in various matrices including food and biological tissues .
| Analytical Method | Sensitivity | Application Area |
|---|---|---|
| GC-MS | Low concentrations | Environmental samples, food analysis |
| LC-HRMS | High resolution | Complex mixtures in aerosols |
Toxicological Research
Health Impact Studies
Research has indicated that exposure to this compound may lead to various health issues including neurobehavioral disorders and reproductive toxicity. Toxicological assessments have been conducted to evaluate its effects on thyroid hormone levels and immune system responses. For example, studies involving THP-1 macrophage-like cells have demonstrated that this compound can modulate immune responses and alter microRNA profiles associated with inflammation and cellular stress .
Case Study: Immune Response Modulation
A significant study focused on the immunotoxicity of this compound found that treatment with this compound affected the expression of microRNAs involved in immune signaling pathways. This suggests potential implications for understanding how brominated flame retardants influence immune function in humans and wildlife .
Metabolic Flux Analysis
Isotopic Labeling Techniques
The incorporation of stable isotopes like carbon-13 into 2,4,2',4'-Tetrabromodiphenyl Ether allows researchers to track metabolic pathways using techniques such as 13C metabolic flux analysis (13C-MFA). This approach is crucial for studying complex biochemical processes in living organisms and can provide insights into metabolic engineering applications .
Applications in Biotechnology
The use of isotopically labeled compounds facilitates the understanding of metabolic pathways in various organisms. For example, researchers have utilized 13C-labeled substrates to investigate how different metabolic pathways are influenced by environmental toxins like this compound. This research is vital for developing strategies to mitigate the effects of such compounds on health and the environment .
Preparation Methods
Isotopic Labeling via 13C6-Bromobenzene
The preparation of 13C6-TBDPE begins with 13C6-bromobenzene, a commercially available stable isotope precursor. This compound serves as the foundational building block for introducing the carbon-13 label into the diphenyl ether backbone.
Bromination and Directed Substituent Placement
Regioselective bromination is achieved using electrophilic aromatic substitution (EAS) guided by directing groups. For example, methoxy (-OCH3) or hydroxyl (-OH) groups direct bromination to ortho and para positions, which are later replaced by bromine atoms.
Detailed Preparation Methods via Chan-Lam Coupling
Synthesis of 13C6-Anisole
13C6-bromobenzene is converted to 13C6-anisole through a nucleophilic substitution reaction with sodium methoxide (NaOMe) in the presence of copper(I) bromide (CuBr) under anhydrous conditions:
This step achieves a 91% yield under Dean-Stark conditions to remove methanol.
Regioselective Bromination of 13C6-Anisole
Bromination of 13C6-anisole is performed using Selectfluor and sodium bromide (NaBr) in acetonitrile:
The reaction proceeds at room temperature for 16 hours, yielding 98% 2,4-dibromo-13C6-anisole.
Boronic Acid Formation
The dibrominated anisole undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) followed by treatment with triisopropyl borate (B(OiPr)3) to form the boronic acid intermediate:
Cryogenic quenching with Glauber’s salt ensures quantitative yields.
Chan-Lam Coupling for Ether Bond Formation
The boronic acid is coupled with a second brominated phenol derivative using copper(II) acetate (Cu(OAc)2) and pyridine in dichloromethane (DCM):
This step achieves a 58% yield after 16 hours at room temperature.
Bromination Techniques for Regioselective Substitution
Post-Coupling Bromination
Direct bromination of the pre-coupled diphenyl ether is challenging due to steric hindrance. Instead, bromination is performed on individual rings prior to coupling. Selectfluor-mediated bromination ensures precise ortho and para substitution.
Deactivation and Protection Strategies
Temporary protection of hydroxyl groups as methyl ethers (-OCH3) prevents unwanted side reactions during bromination. Subsequent deprotection using boron tribromide (BBr3) restores the phenolic groups.
Purification and Characterization of 13C6-TBDPE
Chromatographic Separation
Crude reaction mixtures are purified via preparative high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase. This step resolves isomers and unreacted precursors, yielding >99% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
1H NMR (DMSO‑d6): δ 7.82 (s, 2H, aromatic), 6.99–6.55 (m, 4H, aromatic).
-
13C NMR (DMSO‑d6): δ 152.7–151.1 (m, C-O), 130.4–118.2 (m, C-Br).
Mass Spectrometry (MS):
Challenges and Optimization in Synthesis
Isotopic Dilution
Trace impurities in 13C6-bromobenzene necessitate rigorous purification via fractional distillation to maintain isotopic enrichment >99%.
Q & A
Q. What experimental designs mitigate matrix effects when using 13C6-labeled analogs in multi-residue PBDE analysis?
- Methodological Answer : Implement post-column infusion to assess matrix-induced signal suppression. Use principal component analysis (PCA) to optimize solvent gradients (e.g., 40–90% acetonitrile in 15 min) and reduce co-elution. Validate with SRM 1947 (marine sediment) certified reference material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
